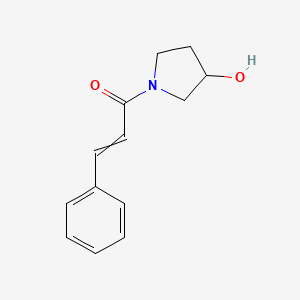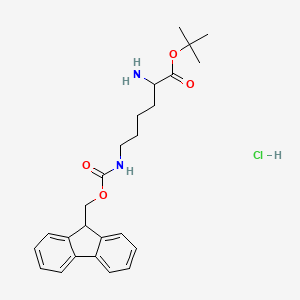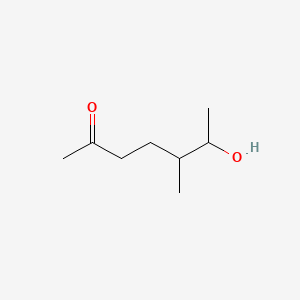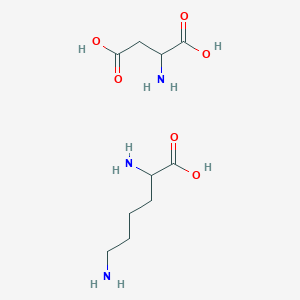![molecular formula C49H84N2NaO9PS2 B13389910 Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate](/img/structure/B13389910.png)
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with octadec-9-enoic acid and a phosphate group linked to a pyridin-2-yldisulfanyl propanoylaminoethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate typically involves multiple steps:
Esterification: The glycerol backbone is esterified with octadec-9-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The esterified glycerol is then phosphorylated using phosphorus oxychloride or a similar phosphorylating agent.
Amidation: The phosphorylated intermediate is reacted with 3-(pyridin-2-yldisulfanyl)propanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyloxy groups.
Reduction: Reduction reactions can occur at the disulfide bond in the pyridin-2-yldisulfanyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Products include epoxides or diols from the unsaturated fatty acid chains.
Reduction: Thiol derivatives are formed from the reduction of the disulfide bond.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is utilized in several fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Employed in membrane studies and as a component in liposome formulations.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the formulation of specialized surfactants and emulsifiers.
作用機序
The compound exerts its effects primarily through interactions with biological membranes. The glycerol backbone and fatty acid chains integrate into lipid bilayers, while the phosphate and pyridin-2-yldisulfanyl groups interact with membrane proteins and other biomolecules. This can alter membrane fluidity, permeability, and signaling pathways.
類似化合物との比較
Similar Compounds
Glycerol trioleate: Similar in structure but lacks the phosphate and pyridin-2-yldisulfanyl groups.
Phosphatidylethanolamine: Contains a similar glycerol-phosphate backbone but different fatty acid chains and head group.
Uniqueness
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is unique due to its combination of unsaturated fatty acid chains, a phosphate group, and a pyridin-2-yldisulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C49H84N2NaO9PS2 |
|---|---|
分子量 |
963.3 g/mol |
IUPAC名 |
sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate |
InChI |
InChI=1S/C49H85N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47;/h17-20,33-35,39,45H,3-16,21-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56);/q;+1/p-1 |
InChIキー |
LFMWVVNPVNIPJG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B13389833.png)
![dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B13389839.png)
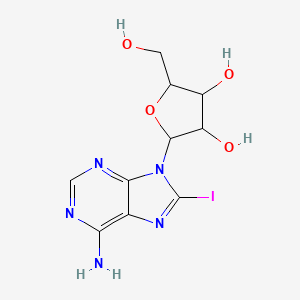
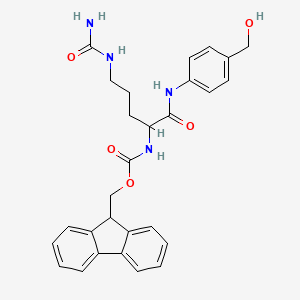

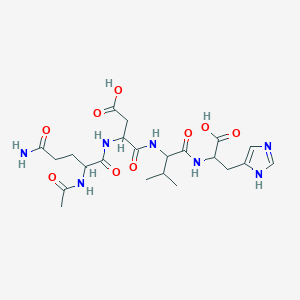
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)
